![molecular formula C11H14N4 B1368717 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 889943-47-9](/img/structure/B1368717.png)
3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C11H14N4. It has a molecular weight of 202.26 . This compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines has been reported in various studies. For instance, a structure-based virtual screening made on IDO1 active site led to the identification of a hit compound displaying an atypical [1,2,4]triazolo[4,3-a]pyridine ring as the heme-binding scaffold . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The assignment of the observed bands to the respective normal modes was proposed on the basis of PED calculations .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridines have been studied in the context of their potential as Smo inhibitors . Four of these novel compounds showed directly bound to Smo protein with stronger binding affinity than VIS .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 202.26 and a storage temperature of 28 C . The compound is solid in physical form .
Scientific Research Applications
Synthesis and Structure
3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine, a type of triazolopyridine, has been a subject of study due to its pharmaceutical applications. El-Kurdi et al. (2021) detailed the synthesis of related compounds, demonstrating their biological activity. This study provides insights into the molecular structure and potential applications of these compounds in pharmaceuticals (El-Kurdi et al., 2021).
Pharmacological Applications
Triazolopyridines, including variants of this compound, have shown potential as adenosine receptor antagonists. Vu et al. (2004) investigated derivatives of this compound, finding them effective in models of Parkinson's disease. These findings highlight the therapeutic potential of these compounds in neurodegenerative diseases (Vu et al., 2004).
Herbicidal Activity
In the agricultural sector, Liu et al. (2015) explored 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives, including those structurally similar to this compound, for their herbicidal properties. They discovered that some compounds exhibited high herbicidal activity, suggesting potential use in weed control (Liu et al., 2015).
Bio-medicinal Chemistry
Gandikota et al. (2017) highlighted the significance of triazolopyridines in bio-medicinal chemistry, noting their applications in treating various diseases. This research underscores the broad scope of therapeutic uses for compounds like this compound in medicine (Gandikota et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine is indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the maintenance of a balance between immune tolerance and immunity . This enzyme plays a significant role in the immune response, making it an attractive target for cancer immunotherapy .
Mode of Action
This compound interacts with IDO1, inhibiting its catalytic activity . This inhibition disrupts the conversion of tryptophan into kynurenines, a process that is the first and rate-limiting step of the kynurenine pathway . The compound’s interaction with IDO1 can also influence other functions of the enzyme, such as its signaling activity and its ability to interact with molecular partners .
Biochemical Pathways
By inhibiting IDO1, this compound affects the kynurenine pathway . This disruption can lead to a decrease in the production of kynurenines, which are known to suppress the immune response . As a result, the immune system may be better able to target and destroy cancer cells .
Pharmacokinetics
It has been noted that the compound has excellent in vitro metabolic stability . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The inhibition of IDO1 by this compound can lead to a boost in the immune response . This can result in an increased ability of the immune system to target and destroy cancer cells . Additionally, the compound’s interaction with IDO1 can influence other cellular processes, such as cell cycle progression and apoptosis induction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s interaction with IDO1 . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy.
Future Directions
The [1,2,4]triazolo[4,3-a]pyridines, including 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine, have shown promise in various areas of research, particularly as potential inhibitors of the IDO1 enzyme . Future research could focus on further exploring their potential in this area, as well as investigating their other possible applications.
properties
IUPAC Name |
3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9/h1-2,5,7,9,12H,3-4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXUXOSRVISZHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C3N2C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243796 | |
Record name | 3-(3-Piperidinyl)-1,2,4-triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
889943-47-9 | |
Record name | 3-(3-Piperidinyl)-1,2,4-triazolo[4,3-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889943-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Piperidinyl)-1,2,4-triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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